1-chloro-3-(morpholin-4-yl)isoquinoline
Overview
Description
1-chloro-3-(morpholin-4-yl)isoquinoline is a chemical compound with the molecular formula C13H13ClN2O and a molecular weight of 248.71 g/mol It is a heterocyclic compound that contains both chlorine and morpholine functional groups attached to an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-3-(morpholin-4-yl)isoquinoline can be synthesized through a multi-step process. One common method involves the reaction of isoquinolin-1(2H)-ones with phosphorus oxychloride (POCl3) to form 1-chloroisoquinolines. These intermediates are then reacted with morpholine to yield the final product . The reaction conditions typically involve heating the reactants in an appropriate solvent under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-chloro-3-(morpholin-4-yl)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less documented.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom.
Catalysts: Transition metal catalysts may be used in coupling reactions.
Solvents: Common solvents include dichloromethane, ethanol, and dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoisoquinoline derivative.
Scientific Research Applications
1-chloro-3-(morpholin-4-yl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-3-(morpholin-4-yl)isoquinoline involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the application. In medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects. The morpholine group can enhance the compound’s ability to interact with biological molecules, while the isoquinoline ring provides a rigid framework for binding.
Comparison with Similar Compounds
1-chloro-3-(morpholin-4-yl)isoquinoline can be compared with other similar compounds, such as:
1-chloroisoquinoline: Lacks the morpholine group, which may reduce its biological activity.
3-morpholinylisoquinoline: Lacks the chlorine atom, which may affect its reactivity and binding properties.
1-amino-3-hetarylisoquinolines: These compounds have an amino group instead of chlorine and may exhibit different biological activities.
The presence of both chlorine and morpholine groups in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
4-(1-chloroisoquinolin-3-yl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-13-11-4-2-1-3-10(11)9-12(15-13)16-5-7-17-8-6-16/h1-4,9H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEMKUCNUCJWEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=CC=CC=C3C(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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